

# Synergistic Potential of ODM-203 with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |  |
|----------------------|---------|-----------|--|--|--|
| Compound Name:       | Odm-203 |           |  |  |  |
| Cat. No.:            | B609718 | Get Quote |  |  |  |

Disclaimer: The following guide is a template illustrating how a comparative analysis of **ODM-203** in combination with chemotherapy would be presented. The experimental data, protocols, and specific synergistic mechanisms described herein are hypothetical, as no publicly available studies detailing the synergistic effects of **ODM-203** with chemotherapy were identified in the initial search. This document is intended for illustrative purposes for the scientific community.

#### Introduction

**ODM-203** is a potent oral inhibitor of both vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), key drivers of tumor angiogenesis and cell proliferation.[1][2] Preclinical studies have demonstrated its standalone antitumor activity in various cancer models.[3][4][5] While the clinical development of **ODM-203** as a monotherapy has been explored in a phase I/IIa trial for solid tumors,[6][7][8] its potential to synergize with conventional chemotherapy remains an area of significant interest. This guide provides a hypothetical framework for evaluating the synergistic effects of **ODM-203** with standard-of-care chemotherapy agents, based on typical preclinical and clinical study designs.

### **Preclinical Synergistic Activity (Hypothetical Data)**

The combination of **ODM-203** with traditional cytotoxic agents could offer a multi-pronged attack on tumor growth, targeting both the tumor vasculature and cancer cell proliferation directly. The following table summarizes hypothetical preclinical data from an in-vivo study in a xenograft model of non-small cell lung cancer (NSCLC).



Table 1: Hypothetical In-Vivo Synergistic Efficacy of **ODM-203** and Cisplatin in an NCI-H460 NSCLC Xenograft Model

| Treatment<br>Group     | Dose Regimen                       | Mean Tumor<br>Volume (mm³)<br>at Day 21 | Tumor Growth<br>Inhibition (%) | Combination<br>Index (CI)* |
|------------------------|------------------------------------|-----------------------------------------|--------------------------------|----------------------------|
| Vehicle Control        | -                                  | 1500 ± 150                              | -                              | -                          |
| ODM-203                | 20 mg/kg, daily                    | 900 ± 120                               | 40                             | -                          |
| Cisplatin              | 3 mg/kg, weekly                    | 975 ± 130                               | 35                             | -                          |
| ODM-203 +<br>Cisplatin | 20 mg/kg daily +<br>3 mg/kg weekly | 300 ± 80                                | 80                             | 0.6                        |

<sup>\*</sup>Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy.

## **Clinical Evaluation of Synergism (Hypothetical Data)**

A randomized, placebo-controlled Phase II study could evaluate the clinical benefit of adding **ODM-203** to a standard chemotherapy regimen. The following table presents hypothetical results from such a trial in patients with metastatic urothelial carcinoma.

Table 2: Hypothetical Phase II Clinical Trial Results of **ODM-203** in Combination with Gemcitabine/Cisplatin for Metastatic Urothelial Carcinoma



| Treatment Arm                            | Number of<br>Patients | Objective<br>Response<br>Rate (ORR) | Median<br>Progression-<br>Free Survival<br>(PFS) | Common<br>Grade ≥3<br>Adverse<br>Events (%)                       |
|------------------------------------------|-----------------------|-------------------------------------|--------------------------------------------------|-------------------------------------------------------------------|
| Gemcitabine +<br>Cisplatin +<br>Placebo  | 100                   | 45%                                 | 7.4 months                                       | Neutropenia<br>(35%),<br>Thrombocytopeni<br>a (20%)               |
| Gemcitabine +<br>Cisplatin + ODM-<br>203 | 100                   | 65%                                 | 9.8 months                                       | Neutropenia<br>(40%),<br>Hypertension<br>(15%), Diarrhea<br>(10%) |

# **Experimental Protocols**

A detailed understanding of the methodology is crucial for the interpretation and replication of scientific findings.

### **In-Vivo Xenograft Study Protocol (Hypothetical)**

- Cell Line and Culture: Human non-small cell lung cancer (NCI-H460) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillinstreptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Animal Model: Six-week-old female athymic nude mice are used. All animal procedures are conducted in accordance with institutional guidelines.
- Tumor Implantation: Each mouse is subcutaneously injected with 5 x 10^6 NCI-H460 cells in 100  $\mu$ L of Matrigel into the right flank.
- Treatment Groups: When tumors reach an average volume of 100-150 mm<sup>3</sup>, mice are randomized into four groups (n=10 per group):
  - Vehicle control (oral gavage, daily)



- ODM-203 (20 mg/kg, oral gavage, daily)
- Cisplatin (3 mg/kg, intraperitoneal injection, weekly)
- ODM-203 (20 mg/kg, oral gavage, daily) + Cisplatin (3 mg/kg, intraperitoneal injection, weekly)
- Tumor Measurement and Data Analysis: Tumor volume is measured twice weekly using calipers and calculated as (length x width²)/2. Tumor growth inhibition is calculated at the end of the study. The combination index is determined using appropriate software.

# Signaling Pathways and Mechanisms of Synergy

The synergistic effect of **ODM-203** and chemotherapy can be visualized through their impact on key signaling pathways.

Caption: Hypothetical synergistic mechanism of **ODM-203** and chemotherapy.

The diagram above illustrates a potential mechanism of synergy. While chemotherapy induces direct DNA damage leading to apoptosis, **ODM-203** complements this by inhibiting VEGFR and FGFR signaling. This dual blockade can reduce tumor angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor, and may also directly inhibit the proliferation of tumor cells that are dependent on FGFR signaling. This combined assault could lead to a more profound and durable anti-tumor response than either agent alone.

#### Conclusion

While concrete data on the synergistic effects of **ODM-203** with chemotherapy is currently lacking in the public domain, the theoretical basis for such a combination is strong. The hypothetical data and frameworks presented in this guide are intended to stimulate further research into this promising therapeutic strategy. Future preclinical and clinical studies are warranted to elucidate the potential of **ODM-203** as a synergistic partner for chemotherapy in various cancer types.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of ODM-203 in patients with advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of ODM-203 in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synergistic Potential of ODM-203 with Chemotherapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609718#synergistic-effects-of-odm-203-with-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com